molecular formula C28H30O13 B1681132 Steffimycin CAS No. 11033-34-4

Steffimycin

Cat. No. B1681132
CAS RN: 11033-34-4
M. Wt: 574.5 g/mol
InChI Key: HWMJTJZEJBSVCG-GPDBLRFJSA-N
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Description

Steffimycin is a compound produced by the Embleya genus, a member of the Streptomycetaceae family . It is produced by the strain NF3, an endophytic actinobacterium obtained from the medicinal tree Amphipterygium adstringens . The chemical analysis of the steffimycins produced by strain NF3 showed the production of eight compounds of the steffimycins and steffimycinone families .


Synthesis Analysis

The biosynthetic gene cluster for the aromatic polyketide steffimycin has been cloned and characterized from “Streptomyces steffisburgensis” NRRL 3193 . The involvement of the cluster in steffimycin biosynthesis was confirmed by expression of a region of about 15 kb containing 15 ORFS, 11 of them forming part of the cluster, in the heterologous host Streptomyces albus .


Molecular Structure Analysis

The molecular and crystal structure of steffimycin has been determined by single crystal X-ray diffraction to 0.9 angstrom resolution . The triclinic crystals are in the space group P1, with the unit cell dimensions of a = 8.606 (3) angstrom, b = 22.168 (7) angstrom, c = 8.448 (2) angstrom, alpha = 97.56 (3) degrees, beta = 95.97 (2) .


Chemical Reactions Analysis

A bioinformatic study was performed on the Embleya genus based on their genome information to produce secondary metabolites . A comparative analysis of the biosynthetic gene clusters (BGCs) of NF3 with the two released Embleya genomes revealed that NF3 has 49 BGCs .

Scientific Research Applications

1. Antitumor Activity

Steffimycin B, an anthracycline isolated from Streptomyces elgreteus, has shown potential antitumor activity in in vitro screening, though it is not active against bacteria in infected animals (Brodasky & Reusser, 1974). Further, glycosylated derivatives of steffimycin have been studied, demonstrating enhanced antitumor activities against various human tumor cell lines, providing insights into structure-activity relationships (Olano et al., 2008).

2. Interaction with DNA

Steffimycins form complexes with DNA, with their anthracycline moiety intercalating between DNA base pairs. This interaction is influenced by the base pair composition of the DNA and suggests a specific binding affinity to certain DNA sequences (Dall'acqua et al., 1979). Further studies on steffimycin B's molecular structure have aided in understanding its binding to DNA, suggesting a potential role in targeted DNA interaction (Sriram et al., 1991).

3. Biosynthesis and Genetic Engineering

The biosynthesis gene cluster for steffimycin has been identified and characterized, leading to the production of steffimycin via heterologous expression in Streptomyces albus. This research paves the way for genetic engineering approaches to produce steffimycin and its derivatives (Gullón et al., 2006).

4. Antibacterial Activity

Steffimycin C, another member of the steffimycin family, has shown specific antibacterial activity against Streptococcus pneumoniae (Brodasky et al., 1985). Also, steffimycin derivatives isolated from lichen-derived actinomycetes have demonstrated antibacterial activity against Staphylococcus aureus (Liu et al., 2020).

5. Anti-Mycobacterial Properties

Steffimycin E, a newly identified compound, has exhibited anti-mycobacterial activity against Mycobacterium avium complex, indicating potential therapeutic applications in mycobacterial infections (Koyama et al., 2020).

Safety And Hazards

According to the Safety Data Sheet for Steffimycin B, it is for R&D use only and not for medicinal, household or other use . In case of accidental ingestion or inhalation, it is advised to seek immediate medical attention .

properties

IUPAC Name

4-(4,5-dihydroxy-3-methoxy-6-methyloxan-2-yl)oxy-2,5,7-trihydroxy-3,9-dimethoxy-2-methyl-3,4-dihydrotetracene-1,6,11-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H30O13/c1-9-18(30)22(34)24(38-4)27(40-9)41-23-17-13(25(35)28(2,36)26(23)39-5)8-12-16(21(17)33)20(32)15-11(19(12)31)6-10(37-3)7-14(15)29/h6-9,18,22-24,26-27,29-30,33-34,36H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWMJTJZEJBSVCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(C(=O)C3=CC4=C(C(=C23)O)C(=O)C5=C(C4=O)C=C(C=C5O)OC)(C)O)OC)OC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H30O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20864303
Record name 3,10,12-Trihydroxy-2,8-dimethoxy-3-methyl-4,6,11-trioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl 6-deoxy-2-O-methylhexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20864303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

574.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Steffimycin

CAS RN

11033-34-4
Record name Steffimycin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93419
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
447
Citations
RC Kelly, I Schletter, JM Koert… - The Journal of …, 1977 - ACS Publications
… Subsequently, a description of the isolation of an antibiotic, steffimycin B (lb), having very … for steffimycin. Physical data of various kinds indicated that steffimycin and steffimycin B …
Number of citations: 56 pubs.acs.org
S Gullón, C Olano, MS Abdelfattah… - Applied and …, 2006 - Am Soc Microbiol
… , steffimycin D derivatives inhibit the growth of ras oncogene-expressed cells (52), steffimycin B … Here, we report the cloning and characterization of the gene cluster for steffimycin …
Number of citations: 135 journals.asm.org
C Olano, MS Abdelfattah, S Gullón, AF Braña… - …, 2008 - Wiley Online Library
… steffimycin from Streptomyces steffisburgensis.20 Here we describe the generation of twelve steffimycin derivatives by heterologous expression in Streptomyces albus of the steffimycin …
TF Brodasky, F Reusser - The Journal of Antibiotics, 1974 - jstage.jst.go.jp
… a second member of this family, steffimycin B. Steffimycin B was isolated from a new species … chemical data which differentiates steffimycin B from steffimycin. Although stef iimycin B has …
Number of citations: 39 www.jstage.jst.go.jp
F Reusser - Biochimica et Biophysica Acta (BBA)-Nucleic Acids and …, 1975 - Elsevier
… Steffimycin B is highly inhibitory against gram positive bacteria in vitro but has been … This paper presents evidence that steffimycin B, similar to its related compound steffimycin [3], binds …
Number of citations: 26 www.sciencedirect.com
CY Liu, YL Li, JH Lu, LL Qian, K Xu, NN Wang… - Journal of Molecular …, 2021 - Elsevier
… two known compounds (steffimycin (2) and steffimycin D (3)). … Our study aimed to further identify active and new steffimycin-… steffimycin F enriched the steffimycin-type compound library. …
Number of citations: 6 www.sciencedirect.com
PF WILEY, DW ELROD, DE HARPER - The Journal of Antibiotics, 1988 - jstage.jst.go.jp
… Steffimycin and steffimycin B(1) were isolated someyears ago,1*^ and their structures were established by Wiley et alP and Arara.4) These compoundsare anthracycline antibiotics, but …
Number of citations: 7 www.jstage.jst.go.jp
PF Wiley, DW ELROD, JM SLAVICEK… - The Journal of …, 1980 - jstage.jst.go.jp
… It has been shown that steffimycin (1) and steffimycin B (2) are reduced at the C-10 carbonyl by … studies to bring about carbonyl reduction in steffimycin (1) and steffimycin B (2) using A. …
Number of citations: 12 www.jstage.jst.go.jp
N Koyama, S Shigeno, A Kanamoto… - The Journal of …, 2020 - nature.com
… steffimycin by Actinoplanes sp. [4] and through the expression of nogalamycin biosynthetic genes in the steffimycin… The anti-mycobacterial activities of steffimycin family members against …
Number of citations: 9 www.nature.com
M Sriram, YC Liaw, YG Gao… - Journal of Biomolecular …, 1991 - Taylor & Francis
… The molecular and crystal structure of steffimycin have been determined by single … steffimycin, 3 water and one 2-methyl-2,4-pentanediol molecules. The conformation of steffimycin is …
Number of citations: 12 www.tandfonline.com

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